molecular formula C12H11ClN2O B595555 3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride CAS No. 1334500-04-7

3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride

Cat. No.: B595555
CAS No.: 1334500-04-7
M. Wt: 234.683
InChI Key: PIWWFSDCXGKVOC-UHFFFAOYSA-N
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Description

3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride is a chemical compound with the molecular formula C12H11ClN2O. It is a derivative of benzaldehyde and pyridine, featuring an amino group at the 4-position of the pyridine ring and a formyl group at the 3-position of the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride typically involves the reaction of 4-aminopyridine with benzaldehyde under specific conditions. One common method includes the use of a catalyst and a solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features of both benzaldehyde and pyridine, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-(4-aminopyridin-2-yl)benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O.ClH/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15;/h1-8H,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWWFSDCXGKVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC(=C2)N)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718558
Record name 3-(4-Aminopyridin-2-yl)benzaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-04-7
Record name Benzaldehyde, 3-(4-amino-2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminopyridin-2-yl)benzaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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